(2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a compound that belongs to the class of amino acids It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the use of “click” chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is known for its efficiency and selectivity. One common method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the compound.
Substitution: The amino and triazole groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the amino or triazole moieties .
Scientific Research Applications
(2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity and specificity of the compound. Additionally, the amino acid moiety can interact with enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid: Lacks the methyl group on the triazole ring.
(2S)-2-amino-3-(1-methyl-1H-1,2,4-triazol-4-yl)propanoic acid: Contains a different triazole isomer.
(2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid: The triazole ring is substituted at a different position.
Uniqueness
The presence of the methyl group on the triazole ring in (2S)-2-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H10N4O2 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-10-3-4(8-9-10)2-5(7)6(11)12/h3,5H,2,7H2,1H3,(H,11,12)/t5-/m0/s1 |
InChI Key |
ZYZXSZXTQAIMQM-YFKPBYRVSA-N |
Isomeric SMILES |
CN1C=C(N=N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CN1C=C(N=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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